(R)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride
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Overview
Description
®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of two bromine atoms on the phenyl ring, an amino group, and a hydroxyl group, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride typically involves the following steps:
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions.
Amination: The brominated phenyl compound is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions.
Hydroxylation: The resulting amino compound undergoes hydroxylation to introduce the hydroxyl group at the ethan-1-ol position.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atoms or convert the amino group to a different functional group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of de-brominated or modified amino derivatives
Substitution: Formation of azido or cyano derivatives
Scientific Research Applications
®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol hydrochloride: A similar compound with chlorine atoms instead of bromine, exhibiting different reactivity and biological effects.
2-Amino-2-(3,5-difluorophenyl)ethan-1-ol hydrochloride: A fluorinated analog with distinct chemical and biological properties.
Uniqueness
®-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol hydrochloride is unique due to the presence of bromine atoms, which impart specific reactivity and biological activities. The chiral nature of the compound also contributes to its distinct interactions with biological targets, making it valuable for stereoselective studies and applications.
Properties
IUPAC Name |
(2R)-2-amino-2-(3,5-dibromophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVMXBCVAPHWEC-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1Br)Br)[C@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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